

An In-depth Technical Guide to (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

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Compound of Interest

Compound Name: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1353614

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Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a derivative of the non-proteinogenic amino acid (S)-3-aminobutanoic acid, represents a key building block in synthetic organic chemistry and medicinal chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group, a foundational strategy in peptide synthesis developed by Max Bergmann and Leonidas Zervas in the 1930s, enabled the controlled formation of peptide bonds.^[1] The synthesis and application of Cbz-protected non-natural amino acids like **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid** is a direct extension of this revolutionary work. This compound is of significant interest due to its chiral nature and its potential for incorporation into peptidomimetics and other complex molecular architectures, which can lead to enhanced stability, bioavailability, and specific biological activities.^[1] Preliminary studies on related compounds suggest potential antimicrobial properties and roles as inhibitors in certain biochemical pathways.^[1]

Physicochemical Properties

A summary of the key quantitative data for **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid** is presented below.

Property	Value	Reference
Molecular Formula	C12H15NO4	[2][3][4]
Molecular Weight	237.25 g/mol	[2]
CAS Number	83509-88-0	[5]
Purity	95%	[5]
Appearance	Rod-like colorless crystals	[2]

Crystal Structure Data

The crystal structure of **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid** has been determined by X-ray diffraction.

Parameter	Value
Crystal System	Monoclinic
a	23.1413 (7) Å
b	4.9589 (4) Å
c	11.0879 (6) Å
β	103.075 (6)°
V	1239.41 (13) Å ³
Z	4

Table data sourced from reference[2].

Experimental Protocols

General Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

This protocol describes a standard method for the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.

Materials:

- (S)-3-aminobutanoic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

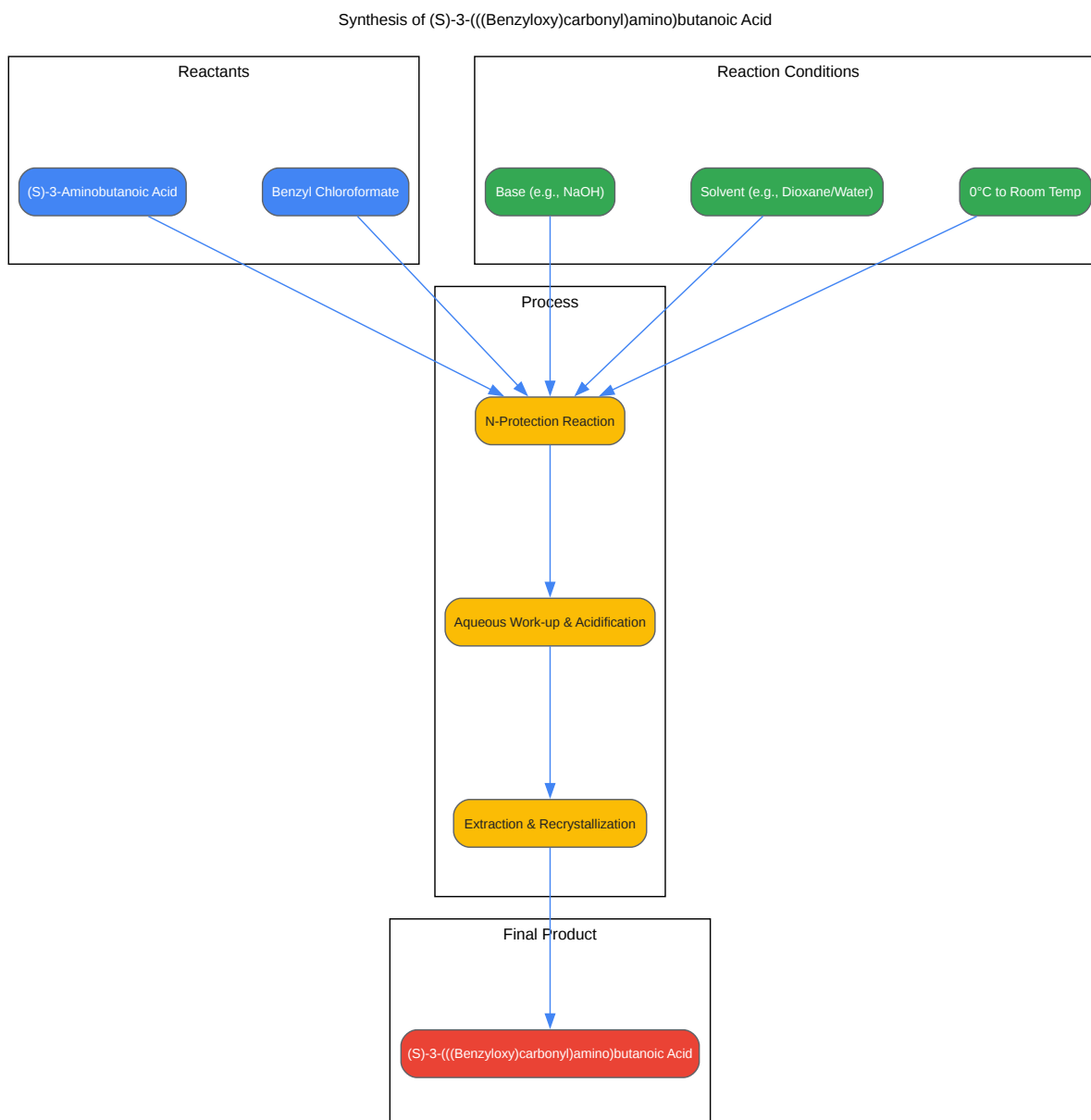
Procedure:

- Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a reaction flask. Cool the solution to 0 °C in an ice bath.
- Addition of Protecting Group: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and an additional equivalent of the base solution. Maintain the temperature at 0 °C and ensure the pH of the reaction mixture remains basic.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).
- Work-up:
 - Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.
 - Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid. The product should precipitate out as a white solid or oil.

- Extract the product with ethyl acetate.
- Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to yield the crude product.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis Workflow



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Caption: A workflow diagram illustrating the synthesis of **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid**.

Role in Peptide Synthesis



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Caption: A diagram showing the role of Cbz-protected amino acids in peptide synthesis.

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References

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